molecular formula C19H18FN3O4 B2897303 13-butyl-8-(3-fluorophenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione CAS No. 897623-14-2

13-butyl-8-(3-fluorophenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione

Cat. No.: B2897303
CAS No.: 897623-14-2
M. Wt: 371.368
InChI Key: KLRHCGMCXQQKSN-UHFFFAOYSA-N
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Description

The compound is a pyrido[2,3-d]pyrimidine derivative. Pyrido[2,3-d]pyrimidines are a class of compounds that have been studied for their potential biological activities . They are characterized by a pyrimidine ring (a six-membered ring with two nitrogen atoms) fused to a pyridine ring (a six-membered ring with one nitrogen atom).


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrido[2,3-d]pyrimidine core, with a butyl group, a fluorophenyl group, and a furo group attached at different positions. The exact structure would need to be confirmed through techniques such as NMR spectroscopy .

Scientific Research Applications

Synthesis and Characterization

The chemical compound , due to its complex structure, is part of a broader class of compounds studied for their unique chemical properties and potential applications in various fields of research. For instance, the synthesis of new barbituric acid derivatives demonstrates the potential for creating stable heterocyclic compounds with novel properties. These derivatives have been synthesized through reactions involving cyclic β-dicarbonyl compounds, showcasing a methodology that could potentially apply to the synthesis of the specified compound (Hosseini et al., 2011).

Chemical Properties and Reactions

Research into pyrimidine derivatives, such as those related to barbituric acid, reveals insights into their chemical reactivity and potential applications in creating fluorescent probes or materials with unique electronic properties. For example, studies on pyrimidine-2,4,6(1H,3H,5H)-trione derivatives have explored their capacity to form various chemically interesting compounds through reactions with different reagents, indicating a wide range of potential chemical transformations for the specified compound (Yurtaeva & Tyrkov, 2016).

Fluorescence and Photophysical Properties

The photophysical properties of imidazo[1,2-a]pyridines and pyrimidines have been evaluated, revealing that compounds within this class can act as efficient organic fluorophores. These studies suggest potential applications in biomarkers and photochemical sensors, where the specified compound could serve as a basis for developing new fluorescent materials or probes (Velázquez-Olvera et al., 2012).

Biological and Pharmacological Potential

The chemical structure of the specified compound suggests possible exploration in the realm of pharmacology and medicinal chemistry. Although direct studies on this specific compound might not be available, the research into similar structures, such as pyrimidine derivatives, indicates potential applications in drug design and discovery. These compounds have been investigated for their antibacterial properties, demonstrating the broad utility of pyrimidine derivatives in developing new therapeutics (Solankee & Patel, 2004).

Mechanism of Action

Target of Action

The primary targets of this compound are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

This compound exerts its anticancer potential through different action mechanisms. One of these mechanisms is the inhibition of protein kinases . By inhibiting these enzymes, the compound can control cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

The compound affects the biochemical pathways related to cell growth, differentiation, migration, and metabolism. By inhibiting protein kinases, it disrupts the normal functioning of these pathways, leading to changes in cell behavior .

Result of Action

The result of the compound’s action is the inhibition of cell growth, differentiation, migration, and metabolism. This can lead to the death of cancer cells .

Future Directions

Future research could involve synthesizing this compound and studying its biological activity. Given the known activities of related pyrido[2,3-d]pyrimidines, it could be of interest in the development of new therapeutic agents .

Properties

IUPAC Name

13-butyl-8-(3-fluorophenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O4/c1-2-3-7-23-16-15(17(24)22-19(23)26)13(10-5-4-6-11(20)8-10)14-12(21-16)9-27-18(14)25/h4-6,8,13,21H,2-3,7,9H2,1H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRHCGMCXQQKSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C(C3=C(N2)COC3=O)C4=CC(=CC=C4)F)C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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